molecular formula C11H15NO3 B13941415 4-((2-Methoxyethylamino)methyl)benzoic acid

4-((2-Methoxyethylamino)methyl)benzoic acid

Cat. No.: B13941415
M. Wt: 209.24 g/mol
InChI Key: LDBRWBLMHLINQZ-UHFFFAOYSA-N
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Description

4-(((2-Methoxyethyl)amino)methyl)benzoic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-methoxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-Methoxyethyl)amino)methyl)benzoic acid typically involves the reaction of 4-formylbenzoic acid with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of 4-(((2-Methoxyethyl)amino)methyl)benzoic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(((2-Methoxyethyl)amino)methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in substituted aromatic compounds .

Scientific Research Applications

4-(((2-Methoxyethyl)amino)methyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((2-Methoxyethyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((2-Methoxyethyl)amino)methyl)benzoic acid is unique due to the presence of the 2-methoxyethylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-[(2-methoxyethylamino)methyl]benzoic acid

InChI

InChI=1S/C11H15NO3/c1-15-7-6-12-8-9-2-4-10(5-3-9)11(13)14/h2-5,12H,6-8H2,1H3,(H,13,14)

InChI Key

LDBRWBLMHLINQZ-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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